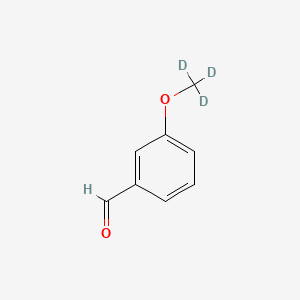

3-Méthoxy-d3-benzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-d3-benzaldehyde is a deuterated form of 3-methoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Applications De Recherche Scientifique

3-Methoxy-d3-benzaldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry

Mécanisme D'action

Target of Action

3-Methoxy-d3-benzaldehyde, also known as Vanillin-d3 , is a deuterated compound of Vanillin It’s known that vanillin, the non-deuterated form, interacts with various enzymes and receptors in the body, influencing several biochemical pathways .

Mode of Action

Vanillin is known to interact with enzymes and receptors, causing changes at the molecular level

Biochemical Pathways

It’s known that vanillin affects several biochemical pathways, including those involved in inflammation and pain perception

Pharmacokinetics

Vanillin is known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The presence of deuterium in 3-Methoxy-d3-benzaldehyde could potentially affect these properties, particularly its metabolic stability, due to the kinetic isotope effect.

Result of Action

Based on the effects of vanillin, it’s plausible that 3-methoxy-d3-benzaldehyde may exert anti-inflammatory and analgesic effects

Action Environment

For instance, it’s known to be a stable compound that can be stored long-term under regular experimental conditions

Analyse Biochimique

Biochemical Properties

It is known that the presence of the methoxy group can influence the biochemical reactions of the compound The methoxy group can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as benzaldehydes have been shown to disrupt cellular antioxidation, indicating potential effects on cell function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxy-d3-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with deuterated reagents. For instance, the nitration of 3-methoxybenzyl alcohol with deuterated nitric acid, followed by reduction, can yield 3-Methoxy-d3-benzaldehyde .

Industrial Production Methods

Industrial production of 3-Methoxy-d3-benzaldehyde typically involves the use of deuterated solvents and reagents to ensure high isotopic purity. The process often includes steps such as deuterium exchange reactions and purification through distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-d3-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methoxybenzoic acid.

Reduction: Reduction can yield 3-methoxybenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Halogenated derivatives of 3-Methoxy-d3-benzaldehyde.

Comparaison Avec Des Composés Similaires

Similar Compounds

Vanillin-d3: Another deuterated benzaldehyde derivative, used in similar applications.

3-Methoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent

Uniqueness

3-Methoxy-d3-benzaldehyde is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for more precise analytical measurements compared to its non-deuterated counterpart .

Propriétés

IUPAC Name |

3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)